![molecular formula C9H10BrClN2 B1380119 (5-bromo-1H-indol-2-yl)methanamine hydrochloride CAS No. 1646155-43-2](/img/structure/B1380119.png)
(5-bromo-1H-indol-2-yl)methanamine hydrochloride
Overview
Description
“(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H10BrClN2 . It has a molecular weight of 261.55 g/mol. The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is 1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-bromo-1H-indol-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Anti-inflammatory Applications
Indole derivatives have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity . This suggests that “(5-bromo-1H-indol-2-yl)methanamine hydrochloride” could potentially be used in research related to inflammation and pain management .
Antiviral Research
Studies have reported novel indolyl derivatives being used in molecular docking studies as an anti-HIV-1 . This indicates a potential application of the compound in antiviral research, particularly in the development of treatments for HIV .
Cancer Treatment Research
Indole derivatives are increasingly being applied as biologically active compounds for the treatment of cancer cells. They show various biologically vital properties, suggesting that the compound may be useful in oncological research .
Antibacterial Applications
Substituted indoles have been found effective in destroying persister cells of various bacteria by damaging their membranes. This points to a possible application in antibacterial research and treatment strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-1H-indol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCSYMAPJRRIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1H-indol-2-yl)methanamine hydrochloride | |
CAS RN |
1646155-43-2 | |
Record name | (5-bromo-1H-indol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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